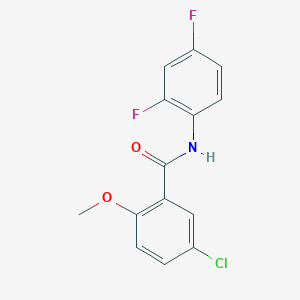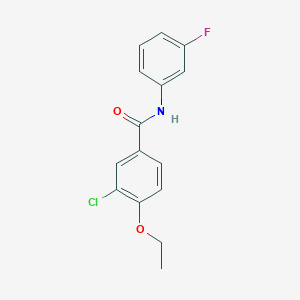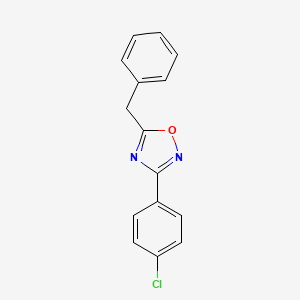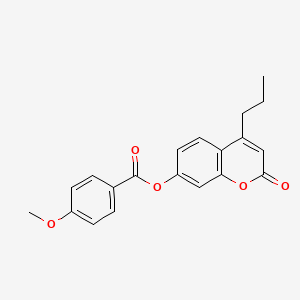![molecular formula C20H17ClO3 B5776952 6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Mecanismo De Acción
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one inhibits the activity of PC-PLC by binding to the enzyme's active site, thereby preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. This results in the reduction of intracellular DAG levels and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and protect against neuronal damage in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several advantages for use in laboratory experiments, including its small size, low toxicity, and ability to inhibit PC-PLC activity specifically. However, its low solubility in water and limited stability in solution may pose challenges for experimental design and interpretation.
Direcciones Futuras
There are several future directions for the study of 6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, including the development of more potent and selective inhibitors of PC-PLC, the investigation of its potential applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves several steps, including the reaction of 4-chloro-3-formylcoumarin with 3-methyl-2-buten-1-ol, followed by the reaction with phenylmagnesium bromide and chlorination with thionyl chloride. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the regulation of intracellular signaling pathways.
Propiedades
IUPAC Name |
6-chloro-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-13(2)8-9-23-19-12-18-16(10-17(19)21)15(11-20(22)24-18)14-6-4-3-5-7-14/h3-8,10-12H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCINCXMYNBVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)

![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)

![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)